molecular formula C11H18N2O B2962551 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline CAS No. 1291358-34-3

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline

Cat. No.: B2962551
CAS No.: 1291358-34-3
M. Wt: 194.278
InChI Key: VUHMKIBCELMPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an aminomethyl group attached to the aniline ring, along with N-substituents of 2-methoxyethyl and methyl groups. It is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with formaldehyde and aniline under acidic conditions to form the desired product. The reaction typically proceeds as follows:

    Step 1: Reaction of 2-methoxyethylamine with formaldehyde to form an intermediate.

    Step 2: Condensation of the intermediate with aniline in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethylamine: A related compound with similar structural features but lacking the aniline ring.

    N-Methylaniline: Another related compound with a simpler structure, lacking the 2-methoxyethyl group.

Uniqueness

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is unique due to the combination of its aminomethyl, 2-methoxyethyl, and methyl substituents on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(7-8-14-2)11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMKIBCELMPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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